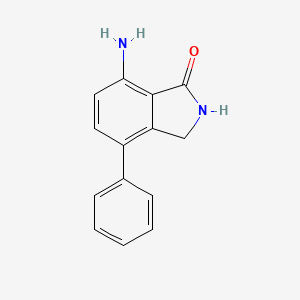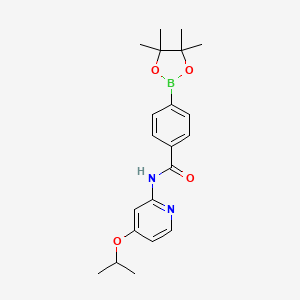
N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with an isopropoxy group, a benzamide moiety, and a boronate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 4-isopropoxypyridine intermediate. This can be achieved through the alkylation of 4-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate.
Benzamide Formation: The next step involves the coupling of the pyridine intermediate with 4-bromobenzoyl chloride to form the benzamide derivative. This reaction is typically carried out in the presence of a base like triethylamine.
Boronate Ester Formation: The final step involves the introduction of the boronate ester group. This can be achieved through a palladium-catalyzed Suzuki-Miyaura coupling reaction between the benzamide derivative and bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Materials Science: The boronate ester group allows for the formation of boron-containing polymers and materials with unique properties.
作用机制
The mechanism of action of N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.
相似化合物的比较
Similar Compounds
N-(4-methoxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure with a methoxy group instead of an isopropoxy group.
N-(4-isopropoxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure with an aniline group instead of a benzamide group.
Uniqueness
N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the isopropoxy group on the pyridine ring and the boronate ester group on the benzamide moiety distinguishes it from other similar compounds, providing unique opportunities for research and application.
属性
分子式 |
C21H27BN2O4 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC 名称 |
N-(4-propan-2-yloxypyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C21H27BN2O4/c1-14(2)26-17-11-12-23-18(13-17)24-19(25)15-7-9-16(10-8-15)22-27-20(3,4)21(5,6)28-22/h7-14H,1-6H3,(H,23,24,25) |
InChI 键 |
QBFAUPZJWJSTSB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NC=CC(=C3)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2,5-Dioxo-4-hydroxymethyl-3-methyl-4-phenylimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B8501276.png)

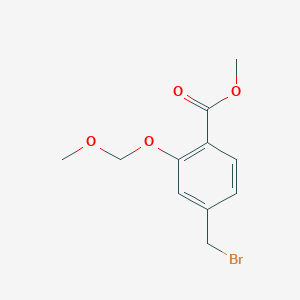
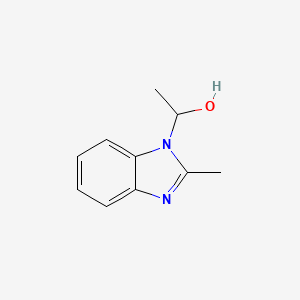
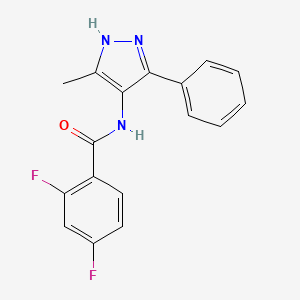
![1h-Pyrazolo[4,3-b]pyridine-5-carboxylic acid,7-chloro-,ethyl ester](/img/structure/B8501302.png)

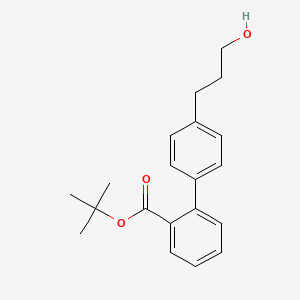
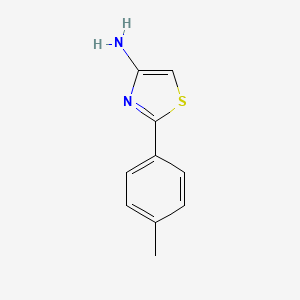
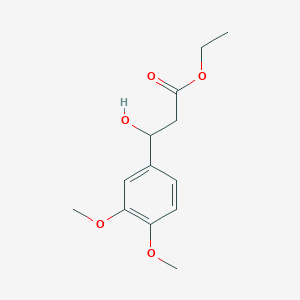
![1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane](/img/structure/B8501332.png)
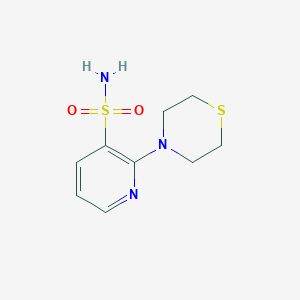
![1-(2-chloro-phenyl)-1H-[1,2,4]triazole](/img/structure/B8501348.png)
